molecular formula C12H24N2O4 B14289254 N,N'-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) CAS No. 114659-85-7

N,N'-(Ethane-1,1-diyl)bis(2-ethoxypropanamide)

Cat. No.: B14289254
CAS No.: 114659-85-7
M. Wt: 260.33 g/mol
InChI Key: JJERXJHYWHMGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) is a chemical compound with a unique structure that includes two ethoxypropanamide groups connected by an ethane-1,1-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) typically involves the reaction of ethane-1,1-diyl diamine with 2-ethoxypropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include amides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(benzamides)
  • N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
  • Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-

Uniqueness

N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) is unique due to its specific ethoxypropanamide groups and the ethane-1,1-diyl linker. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

114659-85-7

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

2-ethoxy-N-[1-(2-ethoxypropanoylamino)ethyl]propanamide

InChI

InChI=1S/C12H24N2O4/c1-6-17-8(3)11(15)13-10(5)14-12(16)9(4)18-7-2/h8-10H,6-7H2,1-5H3,(H,13,15)(H,14,16)

InChI Key

JJERXJHYWHMGTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C(=O)NC(C)NC(=O)C(C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.